草酸铜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

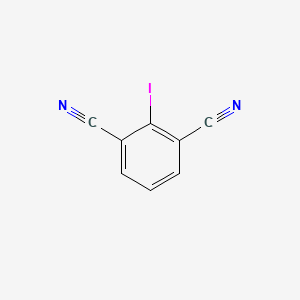

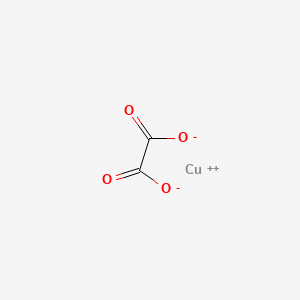

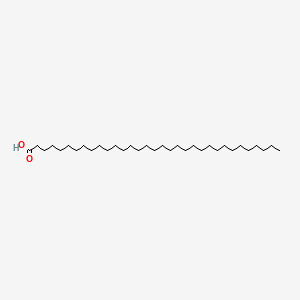

Cupric Oxalate, also known as Copper (II) Oxalate, is an inorganic compound with the chemical formula CuC2O4 . It is practically insoluble in water, alcohol, ether, and acetic acid but soluble in ammonium hydroxide . The compound forms a hydrate, which forms acid-blue crystals .

Synthesis Analysis

Cupric Oxalate can be produced by precipitation from a mixture of a copper (II) salt and a sodium oxalate solution or by reacting copper sulfate with oxalic acid . Another method involves reacting copper (II) chloride with sodium sulphite .Molecular Structure Analysis

The crystal structure of Cupric Oxalate has been studied using single-crystal X-ray diffraction . The structure shows significant contribution of diffuse scattering to the overall diffraction data, which comes from the nanostructural disorder caused by stacking faults of Cu oxalate chains as they lengthen .Chemical Reactions Analysis

Cupric Oxalate dissolves in aqueous ammonia and reacts as an acid to neutralize other bases . It can serve as a reducing agent in reactions that generate carbon dioxide . In air, the compound converts to Cu2O at 215 °C and oxidizes to CuO at 345 °C .Physical and Chemical Properties Analysis

Cupric Oxalate is an odorless bluish-white solid . It is denser than water and insoluble in water . It is used as a catalyst for organic reactions .科学研究应用

抗氧化剂活性测量

草酸铜在通过 CUPRAC(铜还原抗氧化剂容量)方法测量抗氧化剂容量中起着至关重要的作用。此方法基于将 Cu(II) 还原为 Cu(I),评估各种物质(包括食品和生物液体)的抗氧化潜力。它有助于确定食品中的抗氧化剂含量并诊断氧化应激相关疾病 (Özyürek 等人,2011 年)。

储能材料

过渡金属草酸盐(包括草酸铜)因其作为储能材料的应用而受到探索。由于其独特的电化学性质,它们在锂离子电池、钠离子电池和超级电容器中显示出潜力。草酸铜在这些应用中的作用主要作为转化型电极材料或稳定添加剂,有助于开发可持续且高效的储能技术 (Yeoh 等人,2018 年)。

纳米材料合成

草酸铜是氧化铜纳米材料合成中的前体,这在能量转换装置、光电器件和催化中至关重要。草酸铜的热分解产生氧化铜 (CuO) 纳米线或纳米颗粒,提供了一种以特定形态和性能生产这些材料的方法。这种方法对于推进氧化铜在各个行业的工艺应用至关重要 (Filipič & Cvelbar,2012 年)。

生态毒性研究

对铜化合物(包括草酸铜)的生态毒性进行研究,可以深入了解它们对水生生物群落的影响。了解铜及其配合物对不同生物的毒性对于环境保护和制定铜排放到水生环境的准则至关重要。这些研究强调了游离铜离子在毒性中的作用以及天然有机化合物通过络合减轻影响的作用 (Nor,1987 年)。

草酸盐代谢和环境适应

对植物中草酸盐代谢的研究突出了像草酸铜这样的化合物在生态和生理过程中的重要性。草酸盐在植物中扮演着养分获取、金属解毒和应激反应中的角色。了解植物如何调节草酸盐的合成和积累可以为农业实践和环境管理策略提供信息 (刘永海,2006 年)。

安全和危害

Cupric Oxalate is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Cupric oxalate, or copper (II) oxide, is an inorganic compound with the chemical formula CuO . It is used as a precursor in many copper-containing products such as wood preservatives and ceramics . It may also be found in over-the-counter vitamin-mineral supplements as a source of Copper . The primary targets of cupric oxalate are the copper-dependent biochemical pathways in the body .

Mode of Action

Copper (II) oxide nanoparticles, a form of cupric oxalate, are known to generate reactive oxygen species (ROS), leading to cytotoxicity . They cause significant mitochondrial depolarization leading to DNA damage . In a human skin organ culture study, topical application of copper oxide (CuO) nanoparticles induced inflammatory cytokine secretion and necrosis in vitro .

Biochemical Pathways

Cupric oxalate affects several biochemical pathways. For instance, it plays a role in the copper utilization pathways, including the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route . Additionally, when considering oxalate as a carbon source in bacterial metabolism, two pathways for its assimilation are involved: the glycolate pathway and the serine pathway .

Pharmacokinetics

It is known that copper (ii) monooxalates are practically insoluble in all solvents . They are coordination polymers . Upon heating, the hydrates convert to the anhydrous cupric oxalate. Further heating gives copper (II) oxide .

Result of Action

The result of cupric oxalate’s action is primarily the generation of reactive oxygen species, leading to cytotoxicity . This can cause significant mitochondrial depolarization leading to DNA damage . In a human skin organ culture study, topical application of copper oxide (CuO) nanoparticles induced inflammatory cytokine secretion and necrosis in vitro .

Action Environment

The action of cupric oxalate can be influenced by environmental factors. For instance, cupric oxalate dissolves in aqueous ammonia and reacts as an acid to neutralize other bases . It can serve as a reducing agent in reactions that generate carbon dioxide . The compound forms complex salts with alkali metal oxalates and ammonium oxalate .

生化分析

Biochemical Properties

Cupric oxalate is known to form complexes with various biomolecules. For instance, it forms complexes with imidazole-based parts through intermolecular hydrogen bonds

Cellular Effects

The cellular effects of cupric oxalate are not well-documented. Copper ions, which are a component of cupric oxalate, are known to play a role in various cellular processes. Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress .

Molecular Mechanism

It is known that upon heating, cupric oxalate converts to copper (II) oxide . This suggests that cupric oxalate could potentially participate in redox reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, cupric oxalate shows stability until it is heated. Upon heating, it converts to anhydrous cupric oxalate, and further heating gives copper (II) oxide . This suggests that the effects of cupric oxalate could change over time depending on the conditions.

Metabolic Pathways

Copper ions, which are a component of cupric oxalate, are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that copper ions can be transported and distributed within cells and tissues through various mechanisms .

Subcellular Localization

Copper ions, which are a component of cupric oxalate, are known to be involved in various cellular processes and could potentially be localized to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "Cupric oxalate can be synthesized by reacting copper sulfate with oxalic acid in the presence of a reducing agent.", "Starting Materials": [ "Copper sulfate", "Oxalic acid", "Reducing agent (such as sodium sulfite or hydrazine)" ], "Reaction": [ "Dissolve copper sulfate in water to form a solution.", "Add oxalic acid to the copper sulfate solution and stir until dissolved.", "Add the reducing agent to the solution and stir.", "The solution will turn green as cupric oxalate precipitates out.", "Filter the precipitate and wash with water to remove any impurities.", "Dry the cupric oxalate in an oven at a low temperature." ] } | |

CAS 编号 |

5893-66-3 |

分子式 |

C2H2CuO4 |

分子量 |

153.58 g/mol |

IUPAC 名称 |

copper;oxalic acid |

InChI |

InChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI 键 |

NTKHLGAMTDSVMO-UHFFFAOYSA-N |

杂质 |

Usually contains some water. |

SMILES |

C(=O)(C(=O)[O-])[O-].[Cu+2] |

规范 SMILES |

C(=O)(C(=O)O)O.[Cu] |

颜色/形态 |

Blue-white powder Bluish-green powde |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

物理描述 |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |

溶解度 |

Solubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/ Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/ Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)